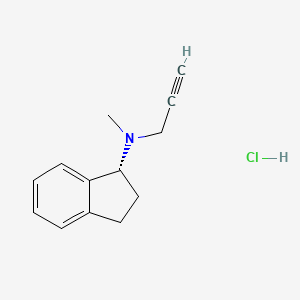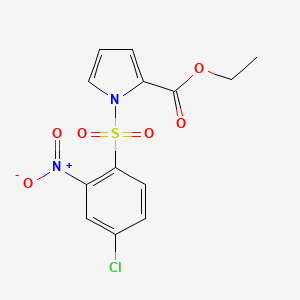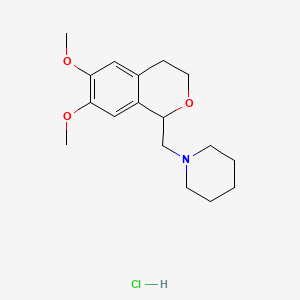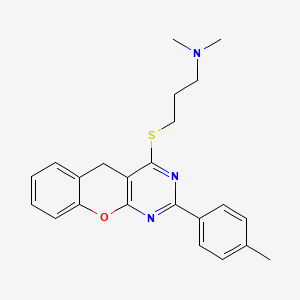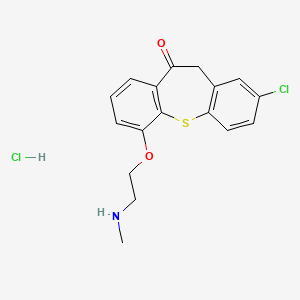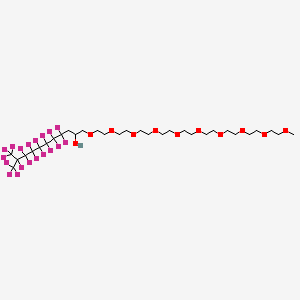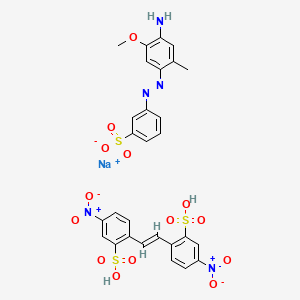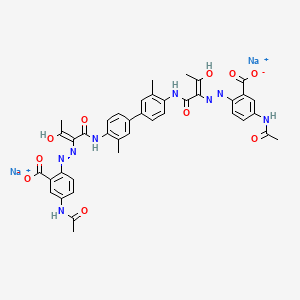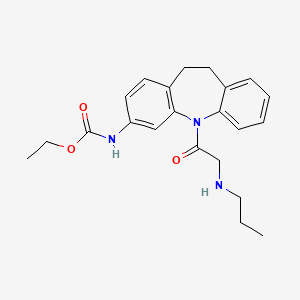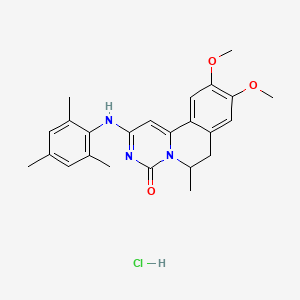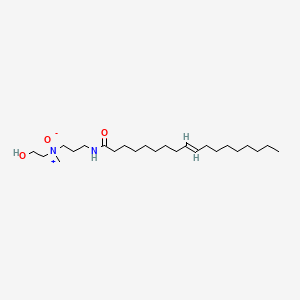
1-Propanaminium, N-(2-(ethylphenylamino)ethyl)-3-(formylamino)-N,N-dimethyl-, chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El Cloruro de N-(2-(etilfenilamino)etil)-3-(formilamino)-N,N-dimetil-1-propanaminium es un compuesto de amonio cuaternario. Los compuestos de amonio cuaternario son conocidos por su amplia gama de aplicaciones, incluyendo su uso como desinfectantes, tensioactivos y en productos farmacéuticos. Este compuesto en particular es notable por su estructura única, que incluye tanto un grupo etilfenilamino como un grupo formilamino.
Métodos De Preparación
La síntesis del Cloruro de N-(2-(etilfenilamino)etil)-3-(formilamino)-N,N-dimetil-1-propanaminium típicamente implica un proceso de múltiples pasos. El paso inicial a menudo incluye la formación del intermedio N-(2-(etilfenilamino)etil). Este intermedio se hace reaccionar entonces con un agente formilante para introducir el grupo formilamino. El paso final implica la cuaternización con un agente metilante para formar la sal de amonio cuaternario.
Los métodos de producción industrial pueden variar, pero generalmente siguen rutas sintéticas similares con optimización para la producción a gran escala. Las condiciones de reacción como la temperatura, el solvente y los catalizadores se controlan cuidadosamente para maximizar el rendimiento y la pureza.
Análisis De Reacciones Químicas
El Cloruro de N-(2-(etilfenilamino)etil)-3-(formilamino)-N,N-dimetil-1-propanaminium experimenta diversas reacciones químicas, incluyendo:
Oxidación: Este compuesto puede oxidarse bajo condiciones específicas para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo formilamino en un grupo amino.
Sustitución: El ion cloruro puede ser sustituido por otros aniones en presencia de reactivos adecuados.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y nucleófilos para reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados.
Aplicaciones Científicas De Investigación
El Cloruro de N-(2-(etilfenilamino)etil)-3-(formilamino)-N,N-dimetil-1-propanaminium tiene varias aplicaciones de investigación científica:
Química: Utilizado como reactivo en la síntesis orgánica y como catalizador en ciertas reacciones.
Biología: Investigado por sus posibles propiedades antimicrobianas y efectos sobre los procesos celulares.
Medicina: Explorado por su posible uso en formulaciones de medicamentos y como agente terapéutico.
Industria: Utilizado en la formulación de desinfectantes y tensioactivos debido a su estructura de amonio cuaternario.
Mecanismo De Acción
El mecanismo de acción del Cloruro de N-(2-(etilfenilamino)etil)-3-(formilamino)-N,N-dimetil-1-propanaminium implica su interacción con las membranas celulares. El grupo amonio cuaternario puede interrumpir la integridad de la membrana, lo que lleva a la lisis celular. Este compuesto también puede interactuar con objetivos moleculares específicos, como enzimas o receptores, afectando su función y vías de señalización.
Comparación Con Compuestos Similares
Compuestos similares al Cloruro de N-(2-(etilfenilamino)etil)-3-(formilamino)-N,N-dimetil-1-propanaminium incluyen otros compuestos de amonio cuaternario como el cloruro de benzalconio y el cloruro de cetiltrimetilamonio. En comparación con estos compuestos, el Cloruro de N-(2-(etilfenilamino)etil)-3-(formilamino)-N,N-dimetil-1-propanaminium tiene una estructura única que puede conferir diferentes propiedades y aplicaciones. Por ejemplo, la presencia del grupo etilfenilamino puede mejorar su actividad antimicrobiana o alterar su interacción con las membranas biológicas.
Conclusión
El Cloruro de N-(2-(etilfenilamino)etil)-3-(formilamino)-N,N-dimetil-1-propanaminium es un compuesto versátil con una gama de aplicaciones en química, biología, medicina e industria. Su estructura y reactividad únicas lo convierten en un valioso objeto de investigación científica y uso industrial.
Propiedades
Número CAS |
40948-38-7 |
|---|---|
Fórmula molecular |
C16H28N3O+ |
Peso molecular |
278.41 g/mol |
Nombre IUPAC |
2-(N-ethylanilino)ethyl-(3-formamidopropyl)-dimethylazanium |
InChI |
InChI=1S/C16H27N3O/c1-4-18(16-9-6-5-7-10-16)12-14-19(2,3)13-8-11-17-15-20/h5-7,9-10,15H,4,8,11-14H2,1-3H3/p+1 |
Clave InChI |
XEXSBLWWRKYQMJ-UHFFFAOYSA-O |
SMILES canónico |
CCN(CC[N+](C)(C)CCCNC=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


